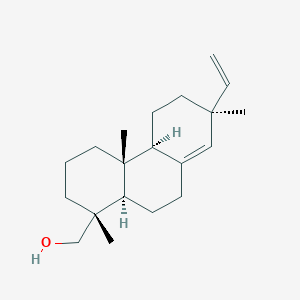
Pimarol
Description
Pimarol is a diterpenoid compound primarily isolated from natural sources, including certain plant resins and fungi. Structurally, it belongs to the pimarane class, characterized by a tetracyclic skeleton with specific hydroxyl and methyl group substitutions. However, its exact mechanism of action remains under investigation, with studies suggesting interactions with cellular membranes or enzyme inhibition pathways .
Properties
CAS No. |
1686-59-5 |
|---|---|
Molecular Formula |
C20H32O |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
[(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-1-yl]methanol |
InChI |
InChI=1S/C20H32O/c1-5-18(2)12-9-16-15(13-18)7-8-17-19(3,14-21)10-6-11-20(16,17)4/h5,13,16-17,21H,1,6-12,14H2,2-4H3/t16-,17-,18+,19-,20+/m0/s1 |
InChI Key |
JEOZUAHPKAVXSF-UHZRXMQZSA-N |
SMILES |
CC1(CCC2C(=C1)CCC3C2(CCCC3(C)CO)C)C=C |
Isomeric SMILES |
C[C@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C)C=C |
Canonical SMILES |
CC1(CCC2C(=C1)CCC3C2(CCCC3(C)CO)C)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
Pimarol shares structural similarities with other diterpenoids, such as Isopimaric acid and Sandaracopimaradiene. Key differences lie in functional group positioning and stereochemistry, which influence bioactivity.
Table 1: Structural Comparison of this compound and Analogues
| Compound | Core Structure | Functional Groups | Bioactivity Highlights |
|---|---|---|---|
| This compound | Tetracyclic pimarane | -OH at C-12, -CH3 at C-4 | Antimicrobial, anti-inflammatory |
| Isopimaric acid | Tetracyclic pimarane | -COOH at C-15 | Antiviral, cytotoxic |
| Sandaracopimaradiene | Bicyclic pimarane | Double bond at C-8–C-14 | Insecticidal, plant defense mediator |
Key Insights :
Functional Analogues
This compound’s bioactivity overlaps with synthetic compounds like Resveratrol analogues (e.g., Piceatannol) and pyrimidine-based drugs, despite differing core structures.
Key Insights :
Spectral and Physicochemical Properties
Spectral data (NMR, IR) for this compound and analogues are critical for structural validation. For instance:
- This compound : $ ^{13}\text{C-NMR} $ peaks at δ 75.2 (C-12 -OH) and δ 22.1 (C-4 -CH3) .
- Isopimaric acid : Distinct $ ^{1}\text{H-NMR} $ signal at δ 2.35 (C-15 -COOH) .
Table 3: Spectral Data Comparison
| Compound | $ ^{13}\text{C-NMR} $ (δ) | IR (cm$ ^{-1} $) |
|---|---|---|
| This compound | 75.2, 22.1 | 3450 (-OH), 2920 (C-H) |
| Isopimaric acid | 170.5, 22.3 | 1700 (C=O), 2925 (C-H) |
Database and Pharmacological Profiles
In contrast, Merck Index entries for diterpenoids emphasize natural product applications, aligning with this compound’s traditional uses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


